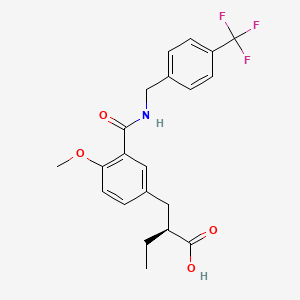
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline typically involves multi-step organic synthesis. The process begins with the preparation of the ergoline skeleton, followed by the introduction of the methyl and imidazolyl groups. Common reagents used in these steps include alkyl halides, imidazole, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential effects on cellular processes.
Medicine
In medicine, ergoline derivatives are often explored for their therapeutic potential, including their use as treatments for neurological disorders, cardiovascular diseases, and other medical conditions.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialized chemicals.
Wirkmechanismus
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to neurotransmitter receptors in the brain, influencing neural signaling and potentially providing therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines and cluster headaches.
Bromocriptine: Used to treat Parkinson’s disease and certain hormonal disorders.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is unique due to its specific structural features, such as the presence of the imidazolyl group and the particular stereochemistry of the molecule
Eigenschaften
CAS-Nummer |
115193-13-0 |
|---|---|
Molekularformel |
C22H28N4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(6aR,9S)-7-methyl-9-[(2-propylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H28N4/c1-3-5-21-23-8-9-26(21)14-15-10-18-17-6-4-7-19-22(17)16(12-24-19)11-20(18)25(2)13-15/h4,6-9,12,15,18,20,24H,3,5,10-11,13-14H2,1-2H3/t15-,18?,20+/m0/s1 |
InChI-Schlüssel |
NGXZOWDBJNRGQB-BEHPGTHXSA-N |
Isomerische SMILES |
CCCC1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Kanonische SMILES |
CCCC1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


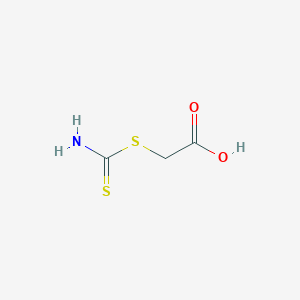
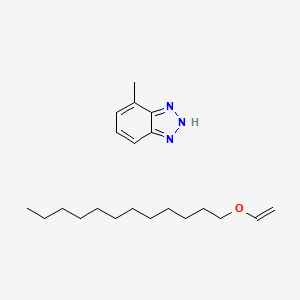
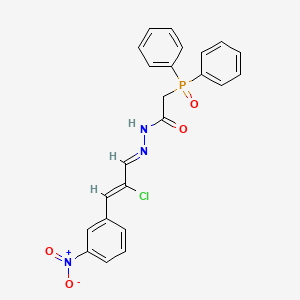
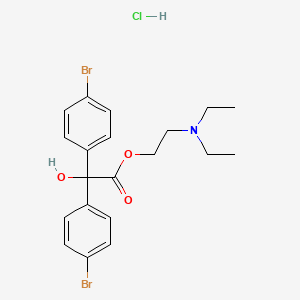
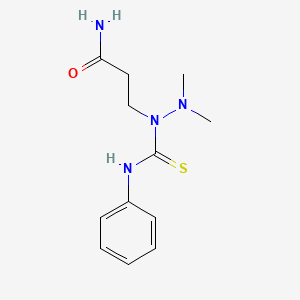
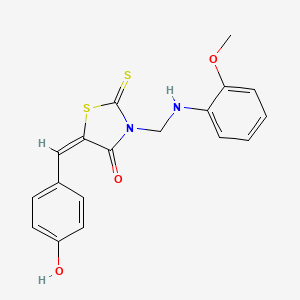

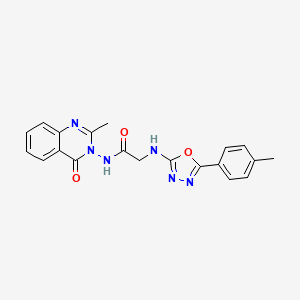
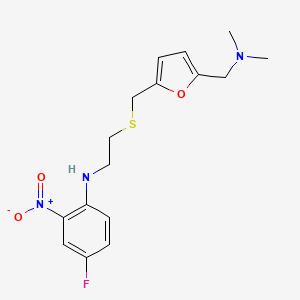

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
